Chk2-IN-1

説明

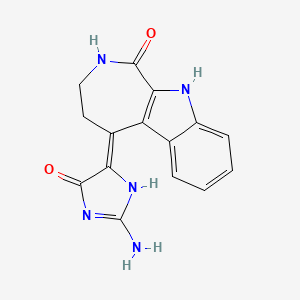

Structure

3D Structure

特性

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Apoptosis Pathways Modulated by Checkpoint Kinase 2 (Chk2) Inhibition

DISCLAIMER: The term "Chk2-IN-1" does not correspond to a standardized, publicly documented chemical entity. This guide therefore addresses the core topic of apoptosis pathways induced by the pharmacological or genetic inhibition of Checkpoint Kinase 2 (Chk2) , a central transducer in the DNA Damage Response (DDR).

Executive Summary

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that functions as a critical signal transducer in the DNA damage response (DDR) network.[1][2] Activated by upstream kinases like ATM in response to genotoxic stress, Chk2 phosphorylates a suite of downstream targets to orchestrate cellular fate, leading to cell cycle arrest, DNA repair, or apoptosis.[2][3] The canonical pathway to apoptosis involves Chk2-mediated stabilization of the p53 tumor suppressor.[4] Consequently, inhibition of Chk2 is a nuanced therapeutic strategy. While it can protect normal tissues from the apoptotic effects of chemotherapy by suppressing p53 activation, it can also sensitize cancer cells, particularly those with deficient checkpoint controls, to DNA-damaging agents by promoting a form of cell death known as mitotic catastrophe.[5][6][7] This guide provides a detailed overview of these pathways, presents quantitative data on the effects of Chk2 inhibition, details relevant experimental protocols, and visualizes the core molecular interactions.

Core Signaling Pathways Involving Chk2 in Apoptosis

p53-Dependent Apoptosis Pathway

The primary mechanism by which Chk2 promotes apoptosis is through the activation of the p53 tumor suppressor protein. In response to DNA double-strand breaks (DSBs), such as those induced by ionizing radiation (IR), Chk2 is activated and initiates a cascade leading to programmed cell death.

-

Activation: ATM (Ataxia-Telangiectasia Mutated) kinase, a primary sensor of DSBs, phosphorylates Chk2 at Threonine 68 (Thr68).[8][9] This initial phosphorylation event induces Chk2 dimerization and subsequent autophosphorylation, leading to its full activation.[8]

-

p53 Stabilization: Activated Chk2 directly phosphorylates p53 on Serine 20 (Ser20).[4] This phosphorylation sterically hinders the binding of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.

-

Transcriptional Activation: The stabilized p53 protein accumulates in the nucleus, where it functions as a transcription factor to upregulate the expression of pro-apoptotic genes, including Bax, PUMA, and Noxa. These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade.

The inhibition of apoptosis following the loss of Chk2 is primarily caused by the suppression of p53 activation itself, rather than effects on downstream molecules.[4]

p53-Independent Apoptosis Pathways

Chk2 can also promote apoptosis through mechanisms that do not require p53. These pathways often involve other transcription factors or cell cycle regulators.

-

E2F-1 Activation: Overexpression of the E2F-1 transcription factor can induce apoptosis. Chk2 is required for this process, as it can phosphorylate E2F-1, leading to its stabilization and increased transcriptional activity of pro-apoptotic target genes.

-

PML Phosphorylation: Chk2 interacts with and phosphorylates the Promyelocytic Leukemia (PML) protein, a tumor suppressor that resides in PML-nuclear bodies and is implicated in inducing apoptosis.

The Role of Chk2 Inhibition in Cell Fate

Inhibiting Chk2 disrupts the signaling cascades described above. The cellular outcome is highly context-dependent.

-

Apoptosis Suppression: In normal, untransformed cells, Chk2 inhibition can protect against apoptosis induced by DNA-damaging agents by preventing the activation of p53.[2] This has been proposed as a strategy to mitigate the side effects of chemotherapy and radiation on healthy tissues.[2]

-

Induction of Mitotic Catastrophe: In cancer cells, particularly those lacking a functional G1 checkpoint (e.g., p53-deficient cells), inhibiting Chk2 can be lethal.[6] When the Chk2-mediated G2/M checkpoint is abrogated, cells with extensive DNA damage are forced to enter mitosis. This leads to gross chromosomal abnormalities and a form of cell death known as mitotic catastrophe, which often exhibits features of apoptosis, such as caspase activation.[5][7][10] Combining a Chk2 inhibitor with a genotoxic agent can therefore synergistically promote cancer cell death.[11]

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the impact of Chk2 status on apoptosis and cell viability.

Table 1: Effect of Chk2 Status on Ionizing Radiation (IR)-Induced Apoptosis Data derived from studies on murine thymocytes.

| Genotype | Treatment | % Viable Cells (Mean ± SD) | Reference |

| Wild-Type | 0 Gy IR | 95% ± 3% | [4] |

| Wild-Type | 5 Gy IR | 60% ± 5% | [4] |

| Chk2-/- | 5 Gy IR | 85% ± 4% | [4] |

| ATM-/- | 5 Gy IR | 75% ± 6% | [4] |

| p53-/- | 5 Gy IR | 90% ± 5% | [4] |

Table 2: In Vitro Activity of Selected Chk2 Inhibitors

| Inhibitor | Target(s) | IC₅₀ for Chk2 (nM) | Cell Line / Assay Type | Reference |

| BML-277 | Chk2 | ~15 | Radiometric Assay | [12] |

| Isobavachalcone (IBC) | Chk2, others | 1,600 | Radiometric Assay | [13] |

| NSC109555 | Chk2 | 300 | In vitro kinase assay | [14] |

| AZD7762 | Chk1, Chk2 | 5 | Enzymatic Assay | Mentioned as a dual inhibitor in literature |

Table 3: Effect of Chk2 Inhibition on PARP Inhibitor (Olaparib) Cytotoxicity Data derived from studies on Eμ-Myc lymphoma cells.

| Cell Line | Treatment | EC₅₀ of Olaparib (nM, Mean ± SD) | Reference |

| Wild-Type | Olaparib alone | 227 ± 12 | [15] |

| Chk2-/- | Olaparib alone | > 10,000 | [15] |

| Wild-Type | Olaparib + BML-277 (Chk2i) | Significantly Increased (Antagonism) | [15] |

Experimental Protocols

Protocol: Apoptosis Quantification by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Methodology:

-

Cell Preparation:

-

Seed cells (e.g., 2.5 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.

-

Treat cells with the Chk2 inhibitor, a DNA-damaging agent (e.g., Etoposide), or a combination for the desired time period (e.g., 24-48 hours).

-

-

Cell Harvesting:

-

Collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash adherent cells with 1x PBS, then detach them using Trypsin-EDTA.

-

Combine the detached cells with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold 1x PBS.

-

Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Gating:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol: Western Blot for Chk2 and p53 Phosphorylation

This protocol is for detecting the activation state of key proteins in the Chk2 pathway.

Methodology:

-

Protein Extraction:

-

Treat and harvest cells as described in 5.1.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Key Primary Antibodies:

-

Phospho-Chk2 (Thr68)[9]

-

Total Chk2

-

Phospho-p53 (Ser20)

-

Total p53

-

GAPDH or β-Actin (as a loading control)

-

-

-

Wash the membrane 3x for 10 minutes each in TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each in TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a chemiluminescence imager.

-

Protocol: Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[16] The amount of formazan is proportional to the number of viable cells.

Methodology:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL) and incubate overnight.

-

Treat cells with a serial dilution of the Chk2 inhibitor or other compounds. Include untreated and no-cell controls. Incubate for the desired period (e.g., 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[16]

-

Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

-

Disclaimer: This document is intended for research and informational purposes only. All experimental protocols should be adapted and optimized for specific cell lines and laboratory conditions.

References

- 1. scbt.com [scbt.com]

- 2. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cell cycle checkpoint kinase Chk2 is a negative regulator of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospho-Chk2 (Thr68) (C13C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]

- 13. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: Dissecting the Chk2 Signaling Axis and its Interruption by Chk2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage. Its activation is a key event in the DNA Damage Response (DDR), leading to cell cycle arrest, DNA repair, or apoptosis. Given its central role, Chk2 has emerged as a significant target for therapeutic intervention in oncology. This technical guide provides an in-depth overview of the upstream activation pathways of Chk2 and clarifies the mechanism of action of Chk2-IN-1, a potent and selective inhibitor that targets Chk2 directly, thereby blocking the downstream signaling cascade initiated by its activators.

Upstream Activation of Chk2: A Multi-faceted Response to Genotoxic Stress

The activation of Chk2 is a tightly regulated process initiated by several upstream kinases in response to different forms of DNA damage. The primary activators include Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).

ATM-Mediated Activation

In response to DNA double-strand breaks (DSBs), ATM is recruited to the site of damage and activated.[1][2] Activated ATM then phosphorylates Chk2 on Threonine 68 (Thr68) within its N-terminal SQ/TQ cluster domain (SCD).[3][4] This initial phosphorylation event is a critical priming step that leads to a conformational change in Chk2, promoting its homodimerization.[5] Dimerization facilitates the trans-autophosphorylation of Chk2 on other residues, such as Threonine 383 and Threonine 387 in the activation loop, leading to its full enzymatic activity.[3]

ATR-Mediated Activation

While ATM is the primary activator of Chk2 in response to DSBs, ATR can also phosphorylate and activate Chk2, particularly in response to single-stranded DNA (ssDNA) breaks, UV damage, or replication stress.[2][6] In some cellular contexts, especially when ATM is deficient, ATR can phosphorylate Chk2 on Thr68 and other sites, ensuring the propagation of the DNA damage signal.[6]

Role of DNA-PKcs

DNA-PKcs, another member of the PI3K-like kinase family, has also been implicated in the activation of Chk2.[5] It is thought to phosphorylate a sub-fraction of Chk2 molecules, particularly during mitosis, to prevent mitotic catastrophe in the presence of DNA damage.[5]

This compound: A Selective Inhibitor of Chk2

Contrary to the notion of inhibiting its upstream activators, this compound is a potent and selective inhibitor that directly targets the Chk2 kinase. By binding to the ATP-binding pocket of Chk2, this compound prevents the phosphorylation of its downstream substrates, effectively halting the DNA damage response signal transduced by Chk2.

Quantitative Data on this compound Inhibition

The following table summarizes the known inhibitory concentrations (IC50) of this compound against Chk2 and its related kinase, Chk1. The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity.

| Kinase | IC50 (nM) |

| Chk2 | 13.5 |

| Chk1 | 220.4 |

Data compiled from publicly available sources.

This data demonstrates that this compound is significantly more potent against Chk2 than Chk1, highlighting its selectivity. There is currently no publicly available evidence to suggest that this compound directly inhibits the upstream kinases ATM, ATR, or DNA-PKcs at physiologically relevant concentrations.

Signaling Pathways and Experimental Workflows

Chk2 Activation Signaling Pathway

The following diagram illustrates the upstream activation pathway of Chk2 in response to DNA double-strand breaks.

Caption: Upstream activation of Chk2 by ATM in response to DNA DSBs and its inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor like this compound against its target kinase.

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

In Vitro Chk2 Kinase Assay for IC50 Determination of this compound

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant Chk2. Specific details may vary based on the detection method (e.g., radiometric, fluorescence, or luminescence-based).

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP solution (concentration will depend on the assay format, often at or near the Km for ATP)

-

[γ-³²P]ATP (for radiometric assays)

-

Chk2 substrate peptide (e.g., CHKtide)

-

This compound (dissolved in DMSO)

-

96-well or 384-well assay plates

-

Phosphocellulose paper or other capture medium (for radiometric assays)

-

Scintillation counter or microplate reader (depending on detection method)

-

Stop solution (e.g., phosphoric acid for radiometric assays)

Procedure:

-

Prepare a serial dilution of this compound:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

-

-

Prepare the kinase reaction mixture:

-

In each well of the assay plate, add the following in order:

-

Kinase assay buffer

-

Diluted this compound or DMSO (for control wells)

-

Recombinant Chk2 enzyme (at a pre-determined optimal concentration)

-

Chk2 substrate peptide

-

-

-

Initiate the kinase reaction:

-

Add the ATP solution (containing [γ-³²P]ATP if applicable) to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

-

-

Stop the reaction:

-

Terminate the reaction by adding a stop solution.

-

-

Detection:

-

For radiometric assays: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assays (e.g., ADP-Glo™): Follow the manufacturer's instructions for adding detection reagents and measure the signal (luminescence) using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the background signal (from wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO-only) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]

-

Conclusion

Chk2 is a critical transducer of DNA damage signals, primarily activated by ATM and to a lesser extent by ATR and DNA-PKcs. The small molecule inhibitor this compound acts as a potent and selective tool for probing the function of Chk2 by directly inhibiting its kinase activity. This guide provides a foundational understanding of the Chk2 activation pathway and the mechanism by which this compound can be utilized to modulate this pathway for research and therapeutic development. It is crucial for researchers to recognize that this compound's primary target is Chk2 itself, and its effects on the DNA damage response are a consequence of blocking this central kinase, rather than inhibiting its upstream activators.

References

- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR dependent activation of Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. assayquant.com [assayquant.com]

Chk2-IN-1 selectivity for Chk2 over Chk1 kinase

An In-depth Technical Guide on the Selectivity of a Checkpoint Kinase 2 (Chk2) Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cellular responses, including cell cycle arrest, DNA repair, and apoptosis. Its role in the DNA damage response (DDR) pathway makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. The development of potent and selective Chk2 inhibitors is a key strategy to sensitize cancer cells to chemotherapy and radiation. This guide focuses on the selectivity profile of a potent Chk2 inhibitor, CCT241533, for Chk2 over its closely related homolog, Checkpoint kinase 1 (Chk1). We will delve into the quantitative measures of its inhibitory activity, the experimental protocols for these assessments, and the underlying signaling pathways.

Introduction to Chk1 and Chk2 Kinases

Chk1 and Chk2 are key effector kinases in the DNA damage response pathway, although they have distinct activation mechanisms and non-redundant functions.[1] Chk2 is primarily activated by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[2][3] Upon activation, Chk2 phosphorylates a range of downstream substrates, including p53 and CDC25A, to induce cell cycle arrest at the G1/S and intra-S phase checkpoints.[4][5] In contrast, Chk1 is predominantly activated by ATM and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA) and replication stress.[2] Chk1 plays a crucial role in the S and G2/M checkpoints.[4] Due to their structural similarities, achieving selectivity for Chk2 over Chk1 is a significant challenge in drug discovery but is crucial for developing targeted therapies.

Quantitative Analysis of CCT241533 Inhibition

CCT241533 is a potent and selective ATP-competitive inhibitor of Chk2.[6] Its inhibitory activity against Chk2 and Chk1 has been quantified using in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Kinase | IC50 (nM) | Selectivity (fold) |

| Chk2 | 3 | 80-fold vs. Chk1 |

| Chk1 | 245 | - |

| Table 1: Inhibitory Potency and Selectivity of CCT241533. The table summarizes the IC50 values of CCT241533 against recombinant human Chk2 and Chk1 kinases.[6] |

A broader kinase screen of 85 kinases with 1 μM CCT241533 identified only four other kinases (PHK, MARK3, GCK, and MLK1) with greater than 80% inhibition, demonstrating its high selectivity for Chk2.[6]

Experimental Protocols

The determination of kinase inhibition and selectivity relies on robust biochemical and cellular assays. The following sections detail the methodologies used to characterize CCT241533.

Recombinant Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of CCT241533 against recombinant human Chk2 and Chk1.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a radiometric or fluorescence-based method.

Materials:

-

Recombinant human Chk2 and Chk1 enzymes

-

Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ATP (often radiolabeled, e.g., [γ-33P]ATP)

-

Substrate peptide (a known substrate of the kinase)

-

CCT241533 at various concentrations

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing the kinase buffer, the respective kinase (Chk2 or Chk1), and the substrate peptide.

-

Add CCT241533 at a range of concentrations to the wells. Include a DMSO control (vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of the radiolabel.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assay for Chk2 Activity

Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Objective: To assess the ability of CCT241533 to inhibit Chk2 activity in human tumor cell lines.

Principle: In response to DNA damage, Chk2 undergoes autophosphorylation at Serine 516 (S516), which is a marker of its activation. This can be detected by Western blotting using a phospho-specific antibody.

Materials:

-

Human tumor cell line (e.g., HT-29)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide)

-

CCT241533 at various concentrations

-

Lysis buffer

-

Primary antibodies: anti-pS516-Chk2, anti-total Chk2, and a loading control (e.g., anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Seed the cells in culture plates and allow them to attach.

-

Pre-treat the cells with various concentrations of CCT241533 for a defined period (e.g., 1 hour).

-

Induce DNA damage by adding a genotoxic agent like etoposide and incubate for a further period (e.g., 5 hours).

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with the primary antibody against pS516-Chk2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe for total Chk2 and a loading control to ensure equal protein loading.

-

Analyze the band intensities to determine the concentration-dependent inhibition of Chk2 autophosphorylation by CCT241533.

Signaling Pathways and Mechanism of Action

Understanding the signaling context of Chk1 and Chk2 is vital for interpreting the effects of selective inhibitors.

Chk2 Signaling Pathway in DNA Damage Response

Caption: Chk2 activation pathway in response to DNA DSBs.

Simplified Chk1 Signaling Pathway

Caption: Simplified Chk1 activation pathway.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for Chk2 inhibitor characterization.

Conclusion

The development of selective Chk2 inhibitors like CCT241533 represents a promising avenue in targeted cancer therapy. The high selectivity of CCT241533 for Chk2 over Chk1, as demonstrated by robust biochemical and cellular assays, underscores the feasibility of targeting this key DDR kinase with precision. The detailed methodologies provided in this guide offer a framework for the evaluation of novel Chk2 inhibitors, which will be instrumental in advancing new therapeutic strategies for the treatment of cancer.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Chk2-IN-1: A Technical Guide to its Chemical Structure, Properties, and Inhibition of the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Upon activation by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[2][3] Its central role in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology.[4][5] Chk2 inhibitors are being explored to sensitize cancer cells to DNA-damaging agents and to protect normal tissues from the adverse effects of chemotherapy.[5][6] This document provides a comprehensive technical overview of Chk2-IN-1, a potent and selective small molecule inhibitor of Chk2.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor designed for high potency and selectivity against Chk2.

-

IUPAC Name: (E)-2-(2-(4-chlorophenyl)hydrazono)-5-(1H-indol-3-yl)-1,2-dihydro-3H-pyrrol-3-one

-

CAS Number: 724708-21-8

-

Molecular Formula: C₁₉H₁₃ClN₄O

-

Molecular Weight: 360.8 g/mol

Quantitative Data: In Vitro Inhibitory Activity

The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its strong inhibition of Chk2 and its selectivity over the related kinase, Chk1.

| Kinase | IC₅₀ (nM) |

| Chk2 | 13.5[7] |

| Chk1 | 220.4[7] |

Mechanism of Action and Signaling Pathway

Chk2 is a key transducer in the DNA damage response (DDR) pathway. This pathway is initiated by sensor kinases, primarily ATM, which detect DNA double-strand breaks (DSBs).[4][8]

Activation Cascade:

-

ATM Activation: In the presence of DSBs, ATM is activated and phosphorylates Chk2 on the Threonine-68 (Thr68) residue.[2][5][9]

-

Chk2 Dimerization: This initial phosphorylation event induces a conformational change, leading to the homodimerization of Chk2 molecules.[9][10]

-

Autophosphorylation: Within the dimer, Chk2 undergoes trans-autophosphorylation on residues Thr383 and Thr387 in its activation loop, leading to full kinase activity.[11]

Downstream Effects: Once fully active, Chk2 phosphorylates a range of substrates to orchestrate the cellular response:[2][3][12]

-

Cell Cycle Arrest: Chk2 phosphorylates Cdc25A and Cdc25C phosphatases, marking them for degradation or sequestration. This prevents the activation of cyclin-dependent kinases (CDKs) and halts the cell cycle at the G1/S and G2/M checkpoints.[1][2]

-

p53 Stabilization: Chk2 phosphorylates the tumor suppressor p53 at Serine-20, which prevents its degradation and leads to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[1]

-

DNA Repair: Chk2 phosphorylates BRCA1, a key protein in the homologous recombination repair pathway.[2]

-

Apoptosis: Chk2 can promote apoptosis through both p53-dependent and p53-independent mechanisms, for instance by phosphorylating the transcription factor E2F-1.[12]

Inhibition by this compound: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 kinase domain. This action prevents the phosphorylation of its downstream substrates, thereby abrogating the DNA damage response signals mediated by Chk2.

Experimental Protocols

The characterization of Chk2 inhibitors like this compound involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular effects.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies Chk2 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is commonly used to determine the IC₅₀ of an inhibitor.[2][9]

Materials:

-

Recombinant active Chk2 enzyme

-

Chk2 substrate (e.g., CHKtide peptide)[2]

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]

-

ATP solution

-

This compound (or test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in kinase assay buffer at a concentration 10-fold higher than the desired final concentration. The final DMSO concentration in the assay should not exceed 1%.[1][2]

-

Reaction Setup: To each well of a 96-well plate, add the components in the following order:

-

12.5 µL Master Mix (containing 1x Kinase Assay Buffer, ATP, and CHKtide substrate).[2]

-

2.5 µL of diluted this compound or vehicle (DMSO) for controls.

-

10 µL of diluted Chk2 enzyme (e.g., 2.5 ng/µL) to initiate the reaction. The "blank" wells receive 10 µL of 1x Kinase Assay Buffer instead of the enzyme.[2]

-

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[2][9]

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-45 minutes.[2][9]

-

Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the Chk2 kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Chk2 Activity

To confirm that this compound inhibits Chk2 activity within a cellular context, Western blotting can be used to measure the phosphorylation status of Chk2 or its downstream targets in response to a DNA damaging agent.

Materials:

-

Cell line (e.g., RPE-1, MCF-7)

-

Cell culture medium and reagents

-

DNA damaging agent (e.g., Doxorubicin, Etoposide, Ionizing Radiation)

-

This compound

-

Lysis Buffer (e.g., Laemmli buffer)

-

SDS-PAGE equipment and reagents

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 3-5% BSA in TBST)

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-phospho-p53 (Ser20).

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce DNA Damage: Add a DNA damaging agent (e.g., 1 µM Doxorubicin) to the media and incubate for a specified time (e.g., 16 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in Laemmli buffer.[5] Determine protein concentration using a suitable method.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Chk2 Thr68) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply ECL reagents. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. A potent inhibitor like this compound should reduce the signal for phosphorylated Chk2 (or its substrates) in cells treated with a DNA damaging agent, without affecting the total Chk2 protein levels.

Experimental and Drug Discovery Workflow

The evaluation of a Chk2 inhibitor typically follows a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pnas.org [pnas.org]

- 4. addi.ehu.eus [addi.ehu.eus]

- 5. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]

- 6. Chk2 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. promega.com [promega.com]

- 9. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Investigating the Effects of Chk2 Inhibition on p53 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a key signal transducer in the DNA damage response (DDR) pathway. Upon activation by upstream kinases such as ATM, Chk2 phosphorylates a multitude of downstream substrates, including the tumor suppressor protein p53. This phosphorylation is a pivotal event, leading to the stabilization and activation of p53, which in turn orchestrates cellular responses such as cell cycle arrest, apoptosis, and DNA repair. The central role of the Chk2-p53 axis in maintaining genomic integrity has made Chk2 a compelling target for therapeutic intervention in oncology. This technical guide provides an in-depth overview of the effects of Chk2 inhibition on p53 signaling, including quantitative data on representative Chk2 inhibitors, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows.

The Chk2-p53 Signaling Pathway

In response to DNA double-strand breaks, the ATM kinase is activated and phosphorylates Chk2 on threonine 68 (Thr68).[1] This initial phosphorylation event triggers the homodimerization and subsequent autophosphorylation of Chk2, leading to its full activation.[1] Activated Chk2 then phosphorylates p53 on several N-terminal residues, most notably serine 20 (Ser20).[2][3] This phosphorylation of p53 at Ser20 sterically hinders the binding of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3] The dissociation of MDM2 leads to the stabilization and accumulation of p53 in the nucleus.

Once stabilized, p53 acts as a transcription factor, upregulating the expression of a wide range of target genes. These include the cyclin-dependent kinase inhibitor p21, which mediates G1/S cell cycle arrest, and pro-apoptotic proteins such as Bax and PUMA, which initiate the intrinsic apoptotic cascade.[2][4] Thus, the Chk2-p53 signaling pathway represents a crucial mechanism for preventing the propagation of cells with damaged DNA.

Effects of Chk2 Inhibition on p53 Signaling

Chk2 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of Chk2 and preventing its catalytic activity.[1] By blocking Chk2, these inhibitors prevent the phosphorylation of p53 in response to DNA damage. Consequently, p53 remains susceptible to MDM2-mediated ubiquitination and degradation, leading to an abrogation of the p53-dependent cellular response.

The primary effects of Chk2 inhibition on p53 signaling include:

-

Bypass of the G1/S checkpoint: In response to DNA damage, cells with inhibited Chk2 fail to arrest at the G1/S transition due to the lack of p21 induction.[5]

-

Reduced apoptosis: Chk2 inhibition can protect cells from DNA damage-induced apoptosis by preventing the upregulation of pro-apoptotic p53 target genes.[4]

-

Sensitization to genotoxic agents: In cancer cells, where other cell cycle checkpoints are often compromised, inhibiting Chk2 can enhance the efficacy of DNA-damaging chemotherapeutics and radiation by forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[1][6]

Quantitative Data on Representative Chk2 Inhibitors

The following tables summarize the in vitro potency and cellular effects of several well-characterized Chk2 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| BML-277 | Chk2 | 15 | [7] |

| Isobavachalcone (IBC) | Chk2, AKT | ~300 (for Chk2) | [7] |

| PV1019 | Chk2 | <1000 | [1] |

| Debromohymenialdisine | Chk1, Chk2 | ~25 (for Chk2) | [8] |

Table 1: In Vitro Potency of Selected Chk2 Inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Inhibitor | Cell Line(s) | Effect | Observation | Reference |

| BML-277 | Ovarian cancer cells | Attenuated PARPi-induced cytotoxicity | Co-treatment with olaparib and BML-277 increased cell viability compared to olaparib alone. | [9] |

| Isobavachalcone (IBC) | MCF-7 | Inhibition of Chk2 autophosphorylation | Reduced camptothecin-induced Chk2 phosphorylation at Ser516. | [7] |

| PV1019 | Mouse thymocytes | Protection from radiation-induced apoptosis | Increased survival of thymocytes exposed to ionizing radiation. | [1] |

| Chk2 siRNA | OVCAR-4, OVCAR-8 | Growth inhibition | Down-regulation of Chk2 resulted in reduced cell proliferation. | [1] |

Table 2: Cellular Effects of Chk2 Inhibition. This table highlights the observed cellular consequences of inhibiting Chk2 in various experimental models.

Experimental Protocols

Western Blotting for Phospho-p53 (Ser20) and Total p53

Principle: Western blotting is used to detect specific proteins in a sample. Following separation by gel electrophoresis and transfer to a membrane, proteins are probed with antibodies specific to the target protein (e.g., p53) and its phosphorylated form (e.g., phospho-p53 Ser20).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-phospho-p53 Ser20, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the Chk2 inhibitor and/or a DNA-damaging agent.

-

Lyse cells and quantify protein concentration.

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTS Assay)

Principle: The MTS assay is a colorimetric method for determining the number of viable cells in a sample. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

Chk2 inhibitor

-

MTS reagent

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the Chk2 inhibitor.

-

Incubate for the desired time period (e.g., 48-72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and the fluorescence intensity of individual cells is measured by a flow cytometer.

Materials:

-

Cell culture plates

-

Chk2 inhibitor and DNA-damaging agent

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

Procedure:

-

Treat cells with the Chk2 inhibitor and/or DNA-damaging agent.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Conclusion

The inhibition of Chk2 presents a multifaceted approach in cancer therapy. By modulating the p53 signaling pathway, Chk2 inhibitors can either protect normal tissues from the cytotoxic effects of genotoxic treatments or enhance the killing of cancer cells. The in-depth understanding of the molecular mechanisms underlying the Chk2-p53 axis, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design and clinical development of novel Chk2 inhibitors. Further research will continue to elucidate the complex interplay between Chk2, p53, and other cellular pathways, paving the way for more effective and personalized cancer therapies.

References

- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chk2 is dispensable for p53-mediated G1 arrest but is required for a latent p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Chk inhibitors and how do they work? [synapse.patsnap.com]

- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. aacrjournals.org [aacrjournals.org]

Chk2-IN-1: A Potent and Selective Tool for Interrogating the ATM-Chk2 Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia-Telangiectasia Mutated (ATM)-Checkpoint Kinase 2 (Chk2) signaling pathway is a critical cellular response to DNA double-strand breaks (DSBs), orchestrating cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Chk2-IN-1 is a potent and selective small molecule inhibitor of Chk2 kinase, serving as an invaluable tool for elucidating the intricate mechanisms of the ATM-Chk2 pathway and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways.

This compound: Mechanism of Action and Selectivity

This compound is a potent inhibitor of Chk2 kinase with an IC50 of 13.5 nM. It exhibits significant selectivity over the related kinase Chk1, with a reported IC50 of 220.4 nM. This selectivity allows for the specific interrogation of Chk2-dependent signaling events. In response to DNA damage, such as that induced by ionizing radiation (IR), ATM is activated and subsequently phosphorylates Chk2 on threonine 68 (Thr68). This phosphorylation event initiates Chk2 dimerization and full kinase activation, leading to the phosphorylation of a cascade of downstream substrates. This compound exerts its effect by competitively binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream targets and disrupting the DNA damage response. Notably, this compound has been shown to elicit a strong ATM-dependent radioprotection effect, highlighting its ability to modulate cellular responses to DNA damage.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Reference |

| Chk2 IC50 | 13.5 nM | [1][2] |

| Chk1 IC50 | 220.4 nM | [1][2] |

The ATM-Chk2 Signaling Pathway

Upon induction of DNA double-strand breaks, the ATM kinase is recruited to the site of damage and activated. Activated ATM then phosphorylates a number of downstream targets, with Chk2 being a key effector. The activation of Chk2 triggers a signaling cascade that impacts cell cycle progression, DNA repair, and apoptosis.

Caption: ATM-Chk2 signaling pathway in response to DNA damage.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on the ATM-Chk2 pathway are provided below.

In Vitro Chk2 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against Chk2 kinase.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate peptide (e.g., CHKtide)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper

-

1% phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant Chk2 enzyme, the substrate peptide, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of Chk2 inhibition at each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of Chk2 and its downstream targets in cultured cells.

Materials:

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation source)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by treating the cells with a DNA damaging agent or by exposing them to ionizing radiation.

-

After the desired incubation time, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Cycle Analysis by Flow Cytometry

This protocol is for evaluating the effect of this compound on cell cycle distribution.

Materials:

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

DNA damaging agent (optional)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Plate cells and treat them with this compound or DMSO, with or without a DNA damaging agent, for the desired duration.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

References

The Impact of Chk2-IN-1 on the Tumor Suppressor Functions of Checkpoint Kinase 2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1][2][3] Activated in response to DNA double-strand breaks (DSBs), Chk2 phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, and induce apoptosis, thereby maintaining genomic integrity.[1][2][4] The central role of Chk2 in these pathways has made it an attractive target for therapeutic intervention in oncology. Chk2-IN-1 is a potent and selective inhibitor of Chk2, belonging to a class of hymenialdisine-derived compounds. This technical guide provides a comprehensive overview of this compound's impact on the tumor suppressor functions of Chk2, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation

The inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity. This data is crucial for designing and interpreting experiments aimed at elucidating its cellular effects.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| This compound | Chk2 | 13.5 | ~16-fold vs. Chk1 | [5] |

| This compound | Chk1 | 220.4 | [5] |

Table 1: In vitro inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against Chk2 and the related checkpoint kinase, Chk1.

Core Signaling Pathway of Chk2 and the Impact of this compound

Upon DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2 at Threonine 68 (Thr68).[6][7] This initial phosphorylation event triggers the dimerization and autophosphorylation of Chk2, leading to its full activation.[6][7] Activated Chk2 then phosphorylates a range of downstream targets to execute its tumor suppressor functions. This compound, as a competitive inhibitor, blocks the kinase activity of Chk2, thereby preventing the phosphorylation of its substrates and disrupting these critical cellular responses.

Impact on p53-Mediated Cell Cycle Arrest and Apoptosis

A primary tumor suppressor function of Chk2 is the stabilization and activation of the p53 protein.[8] Chk2 phosphorylates p53 at Serine 20 (Ser20), which disrupts the interaction between p53 and its negative regulator, MDM2, leading to p53 accumulation and transcriptional activation of its target genes.[9][10][11] These target genes include p21, which mediates G1/S cell cycle arrest, and pro-apoptotic factors like Bax.[10] By inhibiting Chk2, this compound is expected to prevent the phosphorylation of p53 at Ser20, thereby attenuating p53-dependent cell cycle arrest and apoptosis in response to DNA damage.

Impact on BRCA1 and DNA Repair

Chk2 plays a crucial role in DNA repair through its interaction with the breast cancer susceptibility gene 1 (BRCA1) protein. Chk2 phosphorylates BRCA1 at Serine 988 (Ser988) in response to DNA damage.[12][13] This phosphorylation is important for the role of BRCA1 in homologous recombination (HR), a major pathway for error-free repair of DNA double-strand breaks.[13][14] Inhibition of Chk2 by this compound would block this phosphorylation event, potentially impairing BRCA1-mediated DNA repair processes.

Impact on Cdc25A and Cell Cycle Progression

Chk2 contributes to cell cycle arrest by targeting the Cdc25A phosphatase for degradation.[15][16] Phosphorylation of Cdc25A by Chk2 marks it for ubiquitination and subsequent proteasomal degradation.[15][17] Since Cdc25A is required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression, its degradation leads to cell cycle arrest.[16][17] this compound, by preventing Chk2-mediated phosphorylation of Cdc25A, could lead to the stabilization of Cdc25A and abrogation of the G1/S and G2/M checkpoints.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on Chk2's tumor suppressor functions.

In Vitro Chk2 Kinase Assay

This assay is used to determine the IC50 value of this compound and to study its direct inhibitory effect on Chk2 kinase activity.

Materials:

-

Recombinant active Chk2 enzyme

-

Chk2 peptide substrate (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)

-

ATP solution (with [γ-³²P]ATP for radiometric assay or cold ATP for ADP-Glo™ assay)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution and serial dilutions

-

P81 phosphocellulose paper and scintillation counter (for radiometric assay)

-

ADP-Glo™ Kinase Assay kit (for luminescent assay)

-

96-well plates

Procedure:

-

Prepare a master mix containing the kinase assay buffer, recombinant Chk2, and the peptide substrate.

-

Aliquot the master mix into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a DMSO control.

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km of Chk2 for ATP if determining Ki, or a fixed concentration (e.g., 100 µM) for standard IC50 determination.[18]

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction. For the radiometric assay, this can be done by adding phosphoric acid.

-

Detection (Radiometric): a. Spot a portion of the reaction mixture onto P81 phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.

-

Detection (ADP-Glo™): a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. b. Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. c. Measure luminescence using a plate reader.[16]

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Chk2 Substrate Phosphorylation

This protocol is used to qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation of its downstream targets in a cellular context.

Materials:

-

Cell line of interest (e.g., a p53 wild-type cell line)

-

This compound

-

DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2 (total), anti-phospho-p53 (Ser20), anti-p53 (total), anti-phospho-BRCA1 (Ser988), anti-BRCA1 (total)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by treating with a genotoxic agent for the desired time.

-

Harvest the cells, wash with cold PBS, and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser20) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total p53) or a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) to assess the impact of this compound on cell cycle checkpoints.

Materials:

-

Cell line of interest

-

This compound

-

DNA damaging agent

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells as described in the Western Blot protocol.

-

Harvest both adherent and floating cells, and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12][19]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[9][12]

-

Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.

-

Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Cell line of interest

-

This compound

-

Apoptosis-inducing agent

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Treat cells as desired to induce apoptosis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.[20]

-

Incubate the cells in the dark at room temperature for 15 minutes.[1][21]

-

Analyze the samples on a flow cytometer within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

This compound is a potent and selective inhibitor of Chk2 that serves as a valuable tool for dissecting the intricate roles of Chk2 in maintaining genomic stability. By inhibiting Chk2 kinase activity, this compound is expected to disrupt the phosphorylation of key downstream targets, thereby impairing p53-mediated cell cycle arrest and apoptosis, hindering BRCA1-dependent DNA repair, and stabilizing Cdc25A to promote cell cycle progression. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this compound on these critical tumor suppressor functions. Further investigation using these methodologies will undoubtedly provide deeper insights into the therapeutic potential of targeting the Chk2 signaling pathway in cancer.

References

- 1. kumc.edu [kumc.edu]

- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell-type-specific role of CHK2 in mediating DNA damage-induced G2 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Ser-20 mediates stabilization of human p53 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chk2 protects against radiation-induced genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BRCA1 is regulated by Chk2 in response to spindle damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chk2 phosphorylation of BRCA1 regulates DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Damage-induced BRCA1 phosphorylation by Chk2 contributes to the timing of end resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential roles for checkpoint kinases in DNA damage-dependent degradation of the Cdc25A protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of G2/M events by Cdc25A through phosphorylation-dependent modulation of its stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Radioprotective Potential of Chk2 Inhibition: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the radioprotective effects of Checkpoint Kinase 2 (Chk2) inhibition, with a focus on the inhibitor Chk2-IN-1 and functionally similar molecules. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of radiobiology, oncology, and pharmacology. Herein, we consolidate quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of Chk2 inhibitors as radioprotective agents for normal tissues.

Core Concept: Selective Protection of Normal Cells

Ionizing radiation (IR), a cornerstone of cancer therapy, induces DNA double-strand breaks (DSBs), triggering a complex DNA damage response (DDR). A key transducer in this pathway is the serine/threonine kinase Chk2.[1][2] Upon activation by Ataxia-Telangiectasia Mutated (ATM) kinase, Chk2 orchestrates cell cycle arrest, DNA repair, or apoptosis.[1][2] In many cancer cells, critical downstream effectors of this pathway, such as p53, are mutated, leading to uncontrolled proliferation despite DNA damage.

Chk2 inhibitors capitalize on this difference between normal and cancerous cells. By inhibiting Chk2 in normal, p53-proficient cells, these compounds can prevent the induction of apoptosis following irradiation, allowing more time for DNA repair and promoting cell survival.[2] Conversely, in p53-deficient tumor cells, Chk2 inhibition can lead to mitotic catastrophe and enhanced cell death, a phenomenon known as chemosensitization or radiosensitization. This guide, however, will focus on the radioprotective effects observed in normal cells.

Quantitative Analysis of Radioprotective Effects

The radioprotective effects of Chk2 inhibition can be quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from studies on Chk2 inhibitors, demonstrating their ability to enhance the survival of normal cells post-irradiation. Due to the limited availability of specific quantitative data for "this compound", we present data from a functionally similar and well-characterized Chk2 inhibitor, PV1019, to illustrate the radioprotective and radiosensitizing principles of Chk2 inhibition.

Table 1: In Vitro Radioprotection of Normal Cells by a Chk2 Inhibitor

| Cell Line | Treatment | Radiation Dose (Gy) | Survival Fraction | Fold Increase in Survival |

| Mouse Thymocytes | Control (DMSO) | 5 | ~0.35 | - |

| Mouse Thymocytes | PV1019 (1 µM) | 5 | ~0.60 | ~1.7 |

Data extrapolated from apoptosis assays presented in "Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019". The survival fraction is inferred from the reduction in apoptosis.

Table 2: In Vitro Radiosensitization of Cancer Cells by a Chk2 Inhibitor

| Cell Line | Treatment | Radiation Dose (Gy) | Surviving Fraction | Dose Enhancement Ratio (DER) at 10% Survival |

| HCT116 (p53 wt) | Control (DMSO) | 2 | ~0.60 | 1.0 |

| HCT116 (p53 wt) | PV1019 (5 µM) | 2 | ~0.30 | ~1.5 |

| HCT116 (p53 wt) | Control (DMSO) | 4 | ~0.20 | 1.0 |

| HCT116 (p53 wt) | PV1019 (5 µM) | 4 | ~0.05 | ~1.5 |

Data derived from clonogenic survival assays detailed in "Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019".

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of radioprotective agents. Below are the protocols for key experiments cited in the literature for assessing the effects of Chk2 inhibitors in combination with ionizing radiation.

Clonogenic Survival Assay

This assay is the gold standard for determining the reproductive viability of cells after treatment with ionizing radiation.

a. Cell Preparation and Plating:

-

Human colon carcinoma HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Cells are harvested during exponential growth using trypsin-EDTA and resuspended in fresh medium to create a single-cell suspension.

-

Cells are counted, and appropriate dilutions are prepared to seed a specific number of cells (e.g., 200-10,000 cells/dish) into 60-mm culture dishes. The number of cells seeded is dependent on the expected toxicity of the radiation dose.

-